molecular formula C26H19N3O5S2 B382947 N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide CAS No. 379236-38-1

N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

Cat. No.: B382947
CAS No.: 379236-38-1
M. Wt: 517.6g/mol
InChI Key: NBVXXMCULPLFGQ-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C26H19N3O5S2 and its molecular weight is 517.6g/mol. The purity is usually 95%.
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Biological Activity

N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has gained attention for its potential biological activities. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A benzodioxole moiety , which is known for its diverse biological activities.
  • A thienopyrimidine core , which contributes to its pharmacological properties.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, thienopyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of specific kinases involved in cancer progression.

A study demonstrated that related thienopyrimidine compounds effectively inhibited the growth of several cancer cell lines, suggesting that this compound may possess similar properties .

Antimicrobial Activity

The benzodioxole structure is associated with antimicrobial properties. Preliminary tests on derivatives have shown efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Enzyme Inhibition

Some studies suggest that this compound may act as an inhibitor of specific enzymes relevant in disease pathways. For example, it could potentially inhibit enzymes involved in inflammatory responses or metabolic syndromes.

Case Studies and Research Findings

StudyFindings
Study 1Investigated the anticancer effects of thienopyrimidine derivatives; found significant inhibition of tumor growth in vitro.
Study 2Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria; demonstrated effective inhibition at low concentrations.
Study 3Assessed enzyme inhibition; identified potential pathways affected by the compound leading to reduced inflammation markers.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific molecular targets such as:

  • Kinases : Involved in signaling pathways that regulate cell growth and survival.
  • Enzymes : Critical for metabolic processes or inflammatory responses.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O5S2/c1-15-7-9-19(34-15)18-12-35-24-23(18)25(31)29(17-5-3-2-4-6-17)26(28-24)36-13-22(30)27-16-8-10-20-21(11-16)33-14-32-20/h2-12H,13-14H2,1H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVXXMCULPLFGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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